4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine
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Overview
Description
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine is an organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with methyl groups and bis(2,4,6-trimethylphenyl)amine groups
Preparation Methods
The synthesis of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine-2,6-diamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the phenyl groups are substituted with other functional groups.
Scientific Research Applications
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. It may exhibit antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,4,6-Trimethylpyridine: This compound shares the pyridine ring with methyl substitutions but lacks the bis(2,4,6-trimethylphenyl)amine groups, making it less complex and with different reactivity.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar bisphenol structure but differs in the presence of tert-butyl groups and the absence of the pyridine ring.
N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine: This compound is structurally similar but has an ethylenediamine backbone instead of a pyridine ring, leading to different chemical properties and applications.
Properties
CAS No. |
473465-37-1 |
---|---|
Molecular Formula |
C24H29N3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-methyl-2-N,6-N-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C24H29N3/c1-14-8-17(4)23(18(5)9-14)26-21-12-16(3)13-22(25-21)27-24-19(6)10-15(2)11-20(24)7/h8-13H,1-7H3,(H2,25,26,27) |
InChI Key |
NMPQTOHNWWRMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=CC(=N2)NC3=C(C=C(C=C3C)C)C)C)C |
Origin of Product |
United States |
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